(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoxazole and benzamidoacetate, and its unique structure makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and 1,3,4-oxadiazoles. These compounds show potential in further chemical research and applications (Rajanarendar et al., 2006).
- Crystal Structure Analysis : The crystal structure of related compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies, aiding in the understanding of their physical and chemical properties (Sharma et al., 2016).
Chemical and Biological Activities
- Anticancer Evaluation : Derivatives of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate have been synthesized and evaluated for their potential anticancer activities. These studies are crucial in exploring new therapeutic agents (Salahuddin et al., 2014).
- Antimicrobial and Antifungal Activities : The derivatives of this compound have been tested for antimicrobial and antifungal activities, providing insights into their potential use as novel antimicrobial agents (Daidone et al., 1988).
Material Science and Corrosion Inhibition
- Electrochemical and Material Properties : The compound and its derivatives have been explored for their electrochemical properties, including their use in corrosion inhibition, which is significant for industrial applications (Ammal et al., 2018).
Other Applications
- Herbicide Development : Derivatives of this compound have been used in the development of new herbicides, demonstrating its utility in agricultural chemistry (Koo et al., 2010).
Future Directions
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(10-18-17(21)12-5-2-1-3-6-12)22-11-13-9-14(23-19-13)15-7-4-8-24-15/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJDCSUEYTKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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